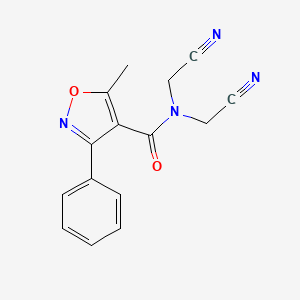
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of two cyanomethyl groups, a methyl group, a phenyl group, and a carboxamide group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with cyanomethylating agents such as bromoacetonitrile in the presence of a base like potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups like carboxylic acids.
Reduction: Reduced derivatives with primary amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyanomethyl groups can interact with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules .
類似化合物との比較
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar in structure but contains a trifluoromethanesulfonamide group instead of an oxazole ring.
N,N-bis(cyanomethyl)amines: Similar compounds with different substituents on the amine nitrogen.
Uniqueness
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The combination of cyanomethyl groups and the oxazole ring makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C15H12N4O2 |
|---|---|
分子量 |
280.28 g/mol |
IUPAC名 |
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-11-13(15(20)19(9-7-16)10-8-17)14(18-21-11)12-5-3-2-4-6-12/h2-6H,9-10H2,1H3 |
InChIキー |
XYJMSZOABKAAEM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(CC#N)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(butan-2-yl)phenyl]-2-methylbutanamide](/img/structure/B14960386.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(phenylsulfanyl)ethanone](/img/structure/B14960392.png)
![2-(4-chlorophenyl)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14960398.png)
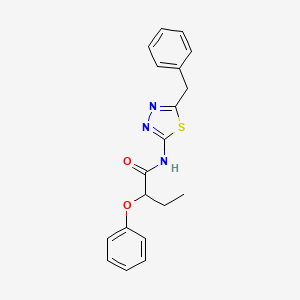
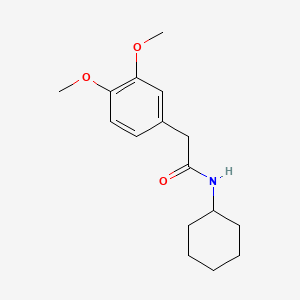
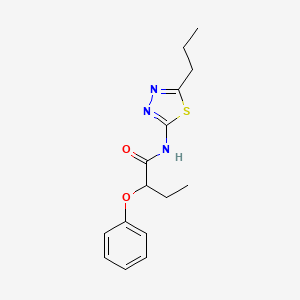
![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)
![4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960426.png)
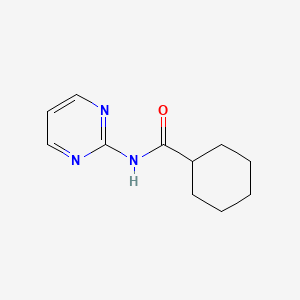


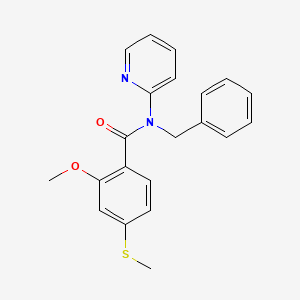
![1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960463.png)

